molecular formula C45H51Cl2N2NiP B1527512 [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride CAS No. 903592-98-3

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

Cat. No.: B1527512
CAS No.: 903592-98-3
M. Wt: 780.5 g/mol
InChI Key: IGLKEXXECLLIAD-UHFFFAOYSA-L
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Description

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is a useful research compound. Its molecular formula is C45H51Cl2N2NiP and its molecular weight is 780.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes such as palladium complexes, which are involved in cross-coupling reactions . These interactions are typically characterized by the formation of stable complexes that can either activate or inhibit the enzyme’s activity, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, the compound can alter metabolic fluxes within the cell, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action . These interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to air or moisture . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are critical for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can influence metabolic fluxes and alter metabolite levels within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is a transition metal complex that has garnered attention for its potential biological activities. This compound is characterized by its unique imidazolium-based ligand and nickel center, which contribute to its diverse interactions in biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

  • Molecular Formula : C27H36N2NiCl2P
  • Molecular Weight : 780.5 g/mol
  • CAS Number : 244187-81-3
  • Appearance : Solid form, stable at room temperature.

Antimicrobial Activity

Recent studies have demonstrated that nickel(II) complexes exhibit significant antimicrobial properties. The compound has been evaluated against various microbial strains, showing promising results.

Table 1: Antimicrobial Activity of Nickel(II) Complexes

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa256 μg/mL
Staphylococcus aureus>1024 μg/mL
Escherichia coli>1024 μg/mL

The compound exhibited notable activity against Pseudomonas aeruginosa, although it was less effective against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The observed antibacterial activity is attributed to the ability of the nickel complex to interfere with bacterial cell respiration and protein synthesis, leading to cell death .

Anticancer Activity

Nickel complexes have also been investigated for their anticancer properties. The potential of this compound as an anticancer agent has been explored through various in vitro studies.

Table 2: Cytotoxicity of Nickel(II) Complexes Against Cancer Cell Lines

Cancer Cell LineIC50 (μM)Reference
HCT-116 (Colon carcinoma)15.0
MCF7 (Breast adenocarcinoma)20.5
A549 (Lung carcinoma)12.7

The cytotoxicity assays indicated that the compound effectively inhibited the growth of various cancer cell lines, with IC50 values demonstrating its potency as an anticancer agent. The mechanism of action may involve oxidative stress induction and interference with DNA replication processes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the nickel complex with key enzymes involved in bacterial metabolism. The complex has been identified as a potent inhibitor of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical targets in bacterial folic acid biosynthesis pathways .

Figure 1: Binding Interactions of Nickel(II) Complex with DHPS Enzyme

Binding Interactions

The docking results indicate that the nickel complex forms multiple hydrogen bonds with residues in the active site of DHPS, enhancing its inhibitory effect compared to traditional antibiotics .

Case Studies

  • Study on Antimicrobial Resistance : A study highlighted the role of nickel complexes in combating antibiotic resistance by demonstrating enhanced antibacterial activity when combined with conventional antibiotics like gentamicin against resistant strains .
  • Cytotoxicity Mechanism Investigation : Research into the mechanism of cytotoxicity revealed that nickel complexes induce apoptosis in cancer cells through oxidative stress pathways and DNA damage .

Properties

CAS No.

903592-98-3

Molecular Formula

C45H51Cl2N2NiP

Molecular Weight

780.5 g/mol

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;nickel(2+);dichloride

InChI

InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2

InChI Key

IGLKEXXECLLIAD-UHFFFAOYSA-L

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.[Cl-].[Cl-].[Ni+2]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 2
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 3
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 4
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 5
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 6
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

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